molecular formula C12H15N B8664172 4-Methyl-1-phenylpent-1-yn-3-amine CAS No. 343331-41-9

4-Methyl-1-phenylpent-1-yn-3-amine

Cat. No. B8664172
Key on ui cas rn: 343331-41-9
M. Wt: 173.25 g/mol
InChI Key: NDKLJMWDSTVQFI-UHFFFAOYSA-N
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Patent
US07790882B2

Procedure details

A 25 ml pressure tube was charged with 1-(4-methyl-1-phenylpent-1-yn-3-yl)piperidin-4-one (76.6 mg, 0.30 mmol) and ammonium chloride (48 mg, 0.90 mmol). The pressure tube was purged with argon for 5 min and then saturated ethanolic ammonia solution (2 ml) was added. The pressure tube was sealed tightly and the reaction mixture was stirred at 90° C. for 4 hrs. The reaction mixture was concentrated under reduced pressure and the brown residue was subjected to flash chromatography on silica gel (EtOAc/MeOH=19:1) to give 33.3 mg of a pure title compound as a yellowish oil. (yield: 64%)
Name
1-(4-methyl-1-phenylpent-1-yn-3-yl)piperidin-4-one
Quantity
76.6 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:19])[CH:3]([N:12]1CCC(=O)CC1)[C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Cl-].[NH4+]>>[CH3:1][CH:2]([CH3:19])[CH:3]([NH2:12])[C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-(4-methyl-1-phenylpent-1-yn-3-yl)piperidin-4-one
Quantity
76.6 mg
Type
reactant
Smiles
CC(C(C#CC1=CC=CC=C1)N1CCC(CC1)=O)C
Name
Quantity
48 mg
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 90° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure tube was purged with argon for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
saturated ethanolic ammonia solution (2 ml) was added
CUSTOM
Type
CUSTOM
Details
The pressure tube was sealed tightly
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C(C#CC1=CC=CC=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.3 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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